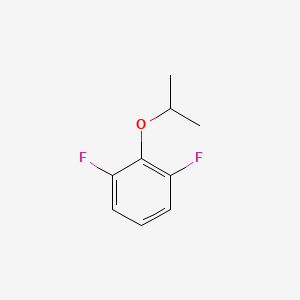

1,3-Difluoro-2-(1-methylethoxy)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-difluoro-2-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O/c1-6(2)12-9-7(10)4-3-5-8(9)11/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJIDDYWFPUAVPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC=C1F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Fluorinated Aromatic Ethers in Chemical Research

Fluorinated aromatic ethers represent a class of compounds with substantial importance in modern chemistry, particularly in the realms of pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnumberanalytics.com The strategic incorporation of fluorine atoms into aromatic systems dramatically alters their electronic landscape, stability, and biological activity. numberanalytics.com

One of the primary drivers for using fluorine in drug design is to enhance the metabolic stability of bioactive molecules. researchgate.nettandfonline.com The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation, a common pathway for drug degradation in the body. nih.gov This enhanced stability can lead to improved pharmacokinetic profiles, allowing for less frequent dosing and greater therapeutic efficacy.

Furthermore, fluorine substitution can significantly influence a molecule's binding affinity to biological targets. tandfonline.comresearchgate.net The high electronegativity of fluorine can lead to favorable electrostatic interactions within a protein's active site. researchgate.net The introduction of fluorine can also alter the acidity (pKa) of nearby functional groups, which can be crucial for optimizing drug-receptor interactions. acs.org

In addition to metabolic stability and binding affinity, fluorination is a key tool for modulating the physicochemical properties of a molecule, such as lipophilicity. nih.govresearchgate.net Increased lipophilicity can enhance a compound's ability to cross cellular membranes, a critical factor for oral bioavailability. nih.gov In materials science, fluorinated aromatic ethers are utilized for the creation of advanced polymers with desirable properties like high thermal stability and chemical resistance. numberanalytics.com

| Property Enhanced by Fluorination | Impact in Chemical Research |

| Metabolic Stability | Increased resistance to enzymatic degradation, leading to longer drug half-life. researchgate.nettandfonline.com |

| Binding Affinity | Improved interaction with biological targets through electrostatic and conformational effects. tandfonline.comresearchgate.net |

| Lipophilicity | Enhanced membrane permeability and absorption of drug candidates. nih.govresearchgate.net |

| Thermal & Chemical Stability | Development of robust polymers and materials for advanced applications. numberanalytics.com |

Overview of Isopropoxy Substituted Benzene Derivatives in Synthetic Chemistry

Isopropoxy-substituted benzene (B151609) derivatives are valuable intermediates in synthetic organic chemistry, serving as versatile building blocks for more complex molecules. The isopropoxy group, a bulky and electron-donating substituent, can influence the reactivity and selectivity of chemical transformations on the benzene ring.

In medicinal chemistry, isopropoxy-substituted aromatic compounds have been investigated for their potential as therapeutic agents. For instance, derivatives of isopropoxy allylbenzene (B44316) have been synthesized and studied as inhibitors of 15-lipoxygenase, an enzyme implicated in inflammatory processes. nih.gov The synthesis of these derivatives often involves the coupling of a phenol (B47542) with an isopropyl halide, followed by further functionalization. nih.gov

The isopropoxy group can also play a significant role in directing the outcome of chemical reactions. In multicomponent reactions, the presence of an isopropoxy-substituted diazonium salt has been shown to lead to high yields of the desired product. acs.org This highlights the electronic influence of the isopropoxy group in stabilizing reactive intermediates or transition states.

The synthesis of benzene derivatives with multiple substituents requires careful planning to control the regioselectivity of the reactions. pressbooks.publibretexts.org The directing effects of existing substituents, such as the isopropoxy group, must be considered to achieve the desired substitution pattern. libretexts.org While the isopropoxy group is an ortho-, para-director in electrophilic aromatic substitution reactions, its steric bulk can favor substitution at the para position.

| Application Area | Role of Isopropoxy-Substituted Benzene Derivatives |

| Medicinal Chemistry | Scaffolds for the synthesis of enzyme inhibitors and other bioactive molecules. nih.gov |

| Synthetic Methodology | Influencing reaction yields and selectivity in multicomponent reactions. acs.org |

| Organic Synthesis | Versatile intermediates for the construction of complex, multi-substituted aromatic compounds. pressbooks.pub |

Scope and Research Objectives for Advanced Studies of 1,3 Difluoro 2 1 Methylethoxy Benzene

Historical and Current Approaches to Regioselectively Fluorinated Benzene Synthesis

The introduction of fluorine atoms into an aromatic system with high regioselectivity has been a long-standing challenge in synthetic chemistry. The unique properties of fluorine, including its high electronegativity and small size, necessitate specialized synthetic strategies.

Strategies for Introducing Fluorine Atoms into Aromatic Ring Systems

Historically, the synthesis of fluoroaromatics was often challenging. One of the classic methods is the Balz-Schiemann reaction, which involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt. While effective, this multi-step process can suffer from the production of significant waste.

Modern approaches offer more direct and efficient routes. Electrophilic fluorination using reagents like Selectfluor® allows for the direct introduction of fluorine onto an activated aromatic ring. Conversely, nucleophilic aromatic substitution (SNAr) can be employed where a good leaving group on the aromatic ring is displaced by a fluoride (B91410) source. Another strategy involves the reaction of substituted cyclobutenes with difluorocarbene, which can lead to the formation of 1,3-difluorobenzene (B1663923) derivatives. jmu.edu

Regioselective Etherification and Alkylation Pathways for Aromatic Scaffolds

The formation of an ether linkage on an aromatic ring, known as etherification, is a fundamental transformation. The Williamson ether synthesis, developed in 1850, remains a widely used and versatile method. wikipedia.org This reaction typically involves the SN2 displacement of a halide from an alkyl halide by a phenoxide ion. masterorganicchemistry.com The phenoxide is generated by treating the corresponding phenol (B47542) with a base.

For the synthesis of aryl ethers, particularly with secondary alkyl groups like the isopropyl group, the choice of reactants is crucial to favor substitution over the competing elimination reaction. Generally, using the phenoxide as the nucleophile and the alkyl halide as the electrophile is the preferred pathway. masterorganicchemistry.com The use of phase-transfer catalysts can enhance the rate and efficiency of Williamson ether synthesis, especially in biphasic systems. google.com

Targeted Synthesis of this compound

The most direct and logical approach to synthesizing this compound is through the Williamson ether synthesis, utilizing a readily available difluorinated phenol precursor.

Precursor Selection and Strategic Bond Formation

The key precursors for the synthesis of this compound are 2,6-difluorophenol (B125437) and an isopropylating agent, typically an isopropyl halide such as 2-bromopropane (B125204) or 2-iodopropane (B156323). The strategic bond formation involves the creation of an ether linkage between the oxygen atom of the phenoxide derived from 2,6-difluorophenol and the secondary carbon of the isopropyl group.

The reaction proceeds via an SN2 mechanism where the 2,6-difluorophenoxide ion acts as the nucleophile, attacking the electrophilic carbon of the isopropyl halide and displacing the halide leaving group. masterorganicchemistry.com

Reaction Conditions and Optimization Parameters for Yield and Selectivity

The successful synthesis of this compound via the Williamson ether synthesis hinges on the careful optimization of reaction conditions to maximize the yield of the desired ether and minimize side products, primarily the alkene formed through an E2 elimination pathway.

Table 1: Key Parameters for the Williamson Ether Synthesis of this compound

| Parameter | Recommended Conditions & Rationale |

| Base | Strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) are typically used to deprotonate the 2,6-difluorophenol to form the corresponding phenoxide. The choice of base can influence the reaction rate and selectivity. |

| Solvent | Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN) are preferred as they can solvate the cation of the phenoxide salt, thereby increasing the nucleophilicity of the phenoxide anion. |

| Temperature | The reaction is typically conducted at elevated temperatures, often in the range of 50-100 °C, to facilitate the reaction. wikipedia.org However, higher temperatures can also favor the competing elimination reaction. Therefore, careful temperature control is crucial. |

| Alkylating Agent | Isopropyl bromide or isopropyl iodide are suitable alkylating agents. Iodides are generally more reactive than bromides but are also more expensive. |

| Catalyst | Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can be employed to facilitate the reaction, particularly when using a solid-liquid phase system (e.g., K₂CO₃ in an organic solvent). phasetransfercatalysis.com |

It is important to note that the reaction with a secondary alkyl halide like 2-bromopropane can lead to a mixture of substitution (ether formation) and elimination (propene formation) products. masterorganicchemistry.com To favor substitution, it is generally advised to use a less sterically hindered alkyl halide if an alternative synthetic route is considered. However, in this case, the isopropyl group is integral to the target molecule. Therefore, careful control of the base and temperature is paramount to maximize the yield of the desired ether.

One-Pot Synthetic Approaches to Analogous Compounds

While a specific one-pot synthesis for this compound is not extensively documented, the principles of one-pot reactions can be applied to streamline the synthesis of analogous fluorinated compounds. For instance, one-pot procedures have been developed for the synthesis of fluorinated benzimidazolines, benzothiazolines, and other heterocyclic systems. amanote.com These often involve a cascade of reactions where multiple transformations occur in a single reaction vessel without the isolation of intermediates.

In the context of the target molecule, a hypothetical one-pot approach could involve the in situ generation of the 2,6-difluorophenoxide followed by the addition of the isopropylating agent. More complex one-pot reactions could involve the formation of the difluorinated aromatic ring followed by immediate etherification. For example, a one-pot synthesis of multicomponent 1,4-dihydropyridines has been achieved using a magnetic catalyst, demonstrating the feasibility of complex one-pot transformations. nanomaterchem.com The development of a specific and efficient one-pot synthesis for this compound would represent a significant advancement in terms of process efficiency and sustainability.

Evaluation of Sustainable Synthetic Practices for this compound

The development of environmentally benign synthetic processes is a cornerstone of modern chemistry. For the synthesis of this compound, a plausible and widely utilized method is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with an alkyl halide. wikipedia.orgbyjus.com In this case, 2,6-difluorophenol would serve as the phenolic precursor, reacting with an isopropyl halide (e.g., 2-bromopropane or 2-chloropropane) in the presence of a base to yield the target ether.

The precursor, 2,6-difluorophenol, can be synthesized from 2,6-difluoroaniline (B139000) through a diazotization reaction followed by hydrolysis. chemicalbook.com Another route to 2,6-difluorophenol involves the demethylation of 2,6-difluoroanisole. chemicalbook.com

The traditional Williamson ether synthesis often employs polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile. byjus.comnumberanalytics.com While effective, these solvents pose significant environmental and health concerns. A key aspect of developing a sustainable synthesis for this compound is the selection of greener alternative solvents.

Solvent Selection:

The ideal solvent for a greener Williamson ether synthesis should be non-toxic, biodegradable, and derived from renewable resources, while still facilitating the reaction efficiently. Water is a highly desirable green solvent; however, the reactants in an ether synthesis are often not water-soluble. researchgate.net One approach to overcome this is the use of phase-transfer catalysis.

Catalyst Development:

Phase-transfer catalysts (PTCs) are substances that facilitate the migration of a reactant from one phase into another where the reaction occurs. wikipedia.org In the context of the Williamson ether synthesis of this compound, a PTC can transport the 2,6-difluorophenoxide anion (formed by the reaction of 2,6-difluorophenol with a base in an aqueous phase) into an organic phase containing the isopropyl halide. acs.org This allows the reaction to proceed in a biphasic system, often with water as one of the phases, thereby reducing the need for hazardous organic solvents. acs.org

Commonly used phase-transfer catalysts include quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium bromide) and crown ethers. wikipedia.org The use of a PTC can lead to milder reaction conditions and easier work-up procedures. Recent advancements have also explored the use of surfactants as catalysts in aqueous media for Williamson ether synthesis, further enhancing the green credentials of the process. researchgate.net

| Solvent System | Catalyst | Advantages | Disadvantages |

|---|---|---|---|

| Polar Aprotic (e.g., DMF, Acetonitrile) | None (or simple base) | Good reactant solubility, established methodology. | Toxic, high boiling points, difficult to remove. |

| Biphasic (e.g., Toluene/Water) | Quaternary Ammonium Salts (e.g., TBAB) | Reduced use of hazardous organic solvents, milder conditions. acs.org | Catalyst may need to be separated from the product. |

| Aqueous Micellar | Surfactants (e.g., CTAB) | Primarily water-based, environmentally friendly. researchgate.net | May require specific surfactants for optimal performance. |

| Solvent-Free | Solid Base (e.g., K2CO3) | Eliminates solvent waste, can be highly efficient. researchgate.net | May not be suitable for all substrates, potential for localized heating. |

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. An ideal reaction has an atom economy of 100%, where all the atoms of the reactants are incorporated into the final product.

C₆H₄F₂O (2,6-difluorophenol) + C₃H₇Br (2-bromopropane) + Base → C₉H₁₀F₂O (this compound) + Base·HBr

The atom economy for this reaction is calculated as:

Atom Economy = (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100%

Let's consider the reaction with sodium hydroxide (B78521) (NaOH) as the base:

C₆H₄F₂O + C₃H₇Br + NaOH → C₉H₁₀F₂O + NaBr + H₂O

The molecular weights are approximately:

this compound (C₉H₁₀F₂O): 172.17 g/mol

2,6-difluorophenol (C₆H₄F₂O): 130.09 g/mol chemicalbook.com

2-bromopropane (C₃H₇Br): 122.99 g/mol

Sodium Hydroxide (NaOH): 40.00 g/mol

Atom Economy = [172.17 / (130.09 + 122.99 + 40.00)] x 100% ≈ 58.7%

| Reactant | Formula | Molecular Weight (g/mol) |

|---|---|---|

| 2,6-Difluorophenol | C₆H₄F₂O | 130.09 |

| 2-Bromopropane | C₃H₇Br | 122.99 |

| Sodium Hydroxide | NaOH | 40.00 |

| Total Reactant Mass | 293.08 | |

| Product: this compound | 172.17 | |

| Atom Economy | ~58.7% |

Elucidation of Reaction Pathways for Formation and Transformations of Fluorinated Benzene Ethers

The formation and subsequent transformations of fluorinated benzene ethers like this compound can proceed through several distinct mechanistic pathways. The specific mechanism is largely determined by the nature of the attacking reagent and the reaction conditions. The primary mechanisms involved are Nucleophilic Aromatic Substitution (SNAr), Electrophilic Aromatic Substitution (EAS), and radical reactions.

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings. pressbooks.pub Unlike SN1 and SN2 reactions, the SNAr mechanism does not occur on unsubstituted aryl halides but is facilitated by the presence of strong electron-withdrawing groups. byjus.com The reaction typically proceeds via a two-step addition-elimination mechanism. byjus.com

In the first, rate-determining step, a nucleophile attacks the carbon atom bearing a leaving group, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.govmasterorganicchemistry.com The aromaticity of the ring is temporarily disrupted in this step. iscnagpur.ac.in In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. pressbooks.pubiscnagpur.ac.in

Electrophilic aromatic substitution (EAS) is the characteristic reaction of electron-rich aromatic compounds like benzene. youtube.com This reaction also proceeds through a two-step mechanism, but in contrast to SNAr, it involves a cationic intermediate. youtube.com In the first, slow step, the aromatic π-system acts as a nucleophile, attacking a strong electrophile to form a resonance-stabilized carbocation known as a Wheland intermediate or sigma complex. youtube.com In the second, fast step, a proton is removed from the ring, restoring aromaticity. libretexts.org

The substituents on the benzene ring play a crucial role in determining both the rate of reaction and the regioselectivity (the orientation of the incoming electrophile). libretexts.org These effects are categorized as activating or deactivating and as ortho-, para-, or meta-directing.

In this compound, the substituents have competing effects:

Fluorine atoms : These are deactivating groups due to their strong inductive electron withdrawal, making the ring less reactive than benzene. numberanalytics.com However, they are ortho-, para-directors because their lone pairs can donate electron density through resonance to stabilize the cationic intermediate. libretexts.orglibretexts.org

Isopropoxy group (-OCH(CH₃)₂) : This is a strong activating group because the oxygen atom's lone pairs strongly donate electron density to the ring via resonance. libretexts.org It is also an ortho-, para-director. libretexts.orglibretexts.org

The powerful activating and ortho-, para-directing effect of the isopropoxy group is expected to dominate over the deactivating effect of the two fluorine atoms. libretexts.org Therefore, this compound is expected to be activated towards EAS, with substitution occurring at the positions ortho and para to the isopropoxy group.

Reactions involving polyfluoroaromatic compounds can also proceed through radical mechanisms. fluorine1.ru These reactions are initiated by the generation of a radical species that can then attack the aromatic ring. The attack of a radical on a polyfluoroarene can lead to the formation of an intermediate polyfluorinated cyclohexadienyl radical (a radical σ-complex). fluorine1.ru

The fate of this intermediate depends on the reaction conditions and the nature of the radical. It can undergo several pathways:

Dimerization : Two radical intermediates can combine. fluorine1.ru

Aromatization : The intermediate can be stabilized by losing a fluorine atom (defluorination), which results in the substitution of a fluorine atom by the radical species. This process can sometimes be facilitated by a defluorinating agent. fluorine1.ru

Isomerization : In some cases, the intermediate can rearrange, for instance, through a 1,2-fluorine shift. fluorine1.ru

For this compound, a radical attack could potentially occur at various positions on the ring. The presence of the fluorine atoms can influence the stability of the resulting radical σ-complex. The strength of the C-F bond makes its homolytic cleavage difficult, but substitution of hydrogen or other groups is possible. Radical addition reactions to polyfluorinated alkenes are a common method for synthesizing perfluoroalkylated compounds. nih.gov

Influence of the Isopropoxy Group on Aromatic Reactivity and Regioselectivity

The isopropoxy group is a critical determinant of the chemical behavior of this compound. Its influence stems from a combination of electronic and steric effects.

Electronic Effects: The oxygen atom of the isopropoxy group possesses lone pairs of electrons that can be delocalized into the benzene ring through resonance. This electron donation significantly increases the electron density of the ring, particularly at the ortho and para positions. libretexts.org This effect has opposing consequences for EAS and SNAr reactions:

In EAS , the increased nucleophilicity of the ring makes it more reactive towards electrophiles (an activating effect). The enhanced electron density at the ortho and para positions directs incoming electrophiles to these sites. libretexts.orglibretexts.org

In SNAr , the electron-donating nature of the isopropoxy group would destabilize the negatively charged Meisenheimer complex, thus deactivating the ring towards nucleophilic attack. iscnagpur.ac.inquora.com

Steric Effects: The isopropoxy group is bulkier than a hydrogen or fluorine atom. This steric hindrance can influence the regioselectivity of substitution reactions. For example, in EAS, while the isopropoxy group directs to both ortho and para positions, an incoming electrophile might preferentially attack the less sterically hindered para position over the more crowded ortho positions. numberanalytics.com

The table below summarizes the directing effects of the substituents on this compound in the context of Electrophilic Aromatic Substitution.

| Substituent | Position | Reactivity Effect | Directing Effect |

|---|---|---|---|

| Isopropoxy (-OCH(CH₃)₂) | C2 | Activating | Ortho, Para |

| Fluoro (-F) | C1 | Deactivating | Ortho, Para |

| Fluoro (-F) | C3 | Deactivating | Ortho, Para |

Kinetic and Thermodynamic Profiling of Key Reaction Steps

Kinetic Profile: The rate of a chemical reaction is determined by the height of the activation energy barrier of its rate-determining step.

For SNAr , the rate-determining step is typically the formation of the anionic Meisenheimer complex. masterorganicchemistry.comresearchgate.net The rate is enhanced by electron-withdrawing groups that stabilize this intermediate. masterorganicchemistry.com Therefore, the fluorine atoms would kinetically favor the reaction, while the electron-donating isopropoxy group would disfavor it.

Thermodynamic Profile: Thermodynamic control relates to the relative stability of the final products. libretexts.org In many aromatic substitution reactions, the high energy barrier to reverse the reaction makes them effectively irreversible, meaning the product distribution is under kinetic control. libretexts.org However, if the reaction is reversible (e.g., sulfonation), the most stable product will be favored at equilibrium (thermodynamic control).

The stability of the products is influenced by steric and electronic factors. For instance, in EAS, while ortho and para products are both electronically favored by the isopropoxy director, the para product is often thermodynamically more stable due to reduced steric repulsion.

| Parameter | Description |

| ΔfH°liquid | Enthalpy of formation of liquid at standard conditions. For 1,3-difluorobenzene, a value of -335.5 ± 2.0 kJ/mol has been reported. nist.gov |

| S°liquid | Entropy of liquid at standard conditions. For 1,3-difluorobenzene, a value of 223.84 J/molK has been reported. nist.gov |

| Cp,liquid | Constant pressure heat capacity of liquid. For 1,3-difluorobenzene, a value of 159.11 J/molK at 298.15 K has been reported. nist.gov |

Thermodynamic data for the related compound 1,3-Difluorobenzene provides context for the energetic properties of such molecules.

Advanced Spectroscopic Characterization and Structural Elucidation of 1,3 Difluoro 2 1 Methylethoxy Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

NMR spectroscopy stands as the cornerstone for the unambiguous structural elucidation of organic molecules. For 1,3-Difluoro-2-(1-methylethoxy)benzene, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multi-dimensional NMR techniques provides a complete picture of its atomic connectivity and spatial arrangement.

Two-dimensional NMR experiments are indispensable for mapping the intricate network of covalent bonds within a molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals proton-proton coupling relationships. For this compound, a distinct cross-peak would be observed between the methine proton of the isopropyl group (-OCH(CH₃)₂) and the methyl protons (-CH(CH₃)₂). This confirms the presence of the isopropoxy moiety. Additionally, correlations between the aromatic protons can help in assigning their specific positions on the benzene (B151609) ring, though these are also influenced by fluorine coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum for this molecule would show clear correlations for the isopropoxy group: the methine proton signal would correlate with the methine carbon signal, and the methyl proton signal would correlate with the methyl carbon signal. Similarly, each aromatic proton would show a cross-peak to its directly attached carbon atom, aiding in the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (typically 2-3 bond) correlations between protons and carbons. youtube.comchemicalbook.com This technique is particularly powerful for connecting different functional groups. Key expected HMBC correlations for this compound would include:

A correlation from the methine proton of the isopropoxy group to the aromatic carbon atom C2 (the carbon directly attached to the oxygen).

Correlations from the aromatic protons to neighboring and geminal carbon atoms, further confirming the substitution pattern. For instance, the proton at C4 would be expected to show correlations to C2, C3, C5, and C6.

Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key HSQC Correlation |

| C1 | - | ~155 (d, J=large) | - | - |

| C2 | - | ~135 (t, J=small) | - | - |

| C3 | - | ~155 (d, J=large) | - | - |

| C4 | ~6.8-7.2 (m) | ~110 (d, J=small) | C2, C3, C5, C6 | C4-H4 |

| C5 | ~6.8-7.2 (m) | ~125 (t, J=small) | C1, C3, C4, C6 | C5-H5 |

| C6 | ~6.8-7.2 (m) | ~110 (d, J=small) | C1, C2, C4, C5 | C6-H6 |

| O-CH | ~4.5 (septet) | ~75 | C2, C(CH₃)₂ | OCH-CH |

| CH₃ | ~1.4 (d) | ~22 | O-CH | CH₃-CH₃ |

¹⁹F NMR is a highly sensitive technique that provides specific information about the chemical environment of fluorine atoms in a molecule. wikipedia.orghuji.ac.il Given that ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it provides sharp signals over a wide chemical shift range, making it an excellent probe for structural analysis. wikipedia.org

For this compound, the two fluorine atoms are chemically equivalent due to molecular symmetry (assuming free rotation of the isopropoxy group). Therefore, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would fall in the typical range for aromatic fluorine atoms.

Crucially, this ¹⁹F signal would be split into a complex multiplet due to coupling with the aromatic protons. The magnitude of the coupling constants (J-values) depends on the number of bonds separating the fluorine and proton atoms:

³J(F-H) (ortho coupling) is typically in the range of 6-10 Hz.

⁴J(F-H) (meta coupling) is generally smaller, around 4-8 Hz.

⁵J(F-H) (para coupling) is the smallest, often 0-3 Hz.

Analysis of these coupling patterns in both the ¹⁹F and ¹H NMR spectra is essential for confirming the substitution pattern on the benzene ring. researchgate.net Furthermore, through-space interactions, such as the Nuclear Overhauser Effect (NOE), can be observed between the fluorine atoms and the nearby protons of the isopropoxy group, particularly the methine proton. Observing an NOE correlation between F1/F3 and the OCH proton in a 2D NOESY or ROESY experiment would provide definitive proof of their spatial proximity.

The presence of the somewhat bulky isopropoxy group adjacent to two fluorine atoms suggests the possibility of hindered rotation around the C(aryl)-O bond. At room temperature, this rotation is likely fast on the NMR timescale, resulting in a single set of signals for the chemically equivalent atoms.

However, at lower temperatures, this rotation could become slow enough to be observed by NMR. If the barrier to rotation is sufficiently high, the molecule could exist as distinct conformers (atropisomers). This would lead to a decoalescence of specific NMR signals as the temperature is lowered. For example, the two methyl groups of the isopropoxy moiety, which are equivalent (enantiotopic) with fast rotation, could become non-equivalent (diastereotopic) in a locked conformation, giving rise to two separate signals. Similarly, the aromatic protons and the fluorine atoms might also show signal broadening and eventual splitting.

Dynamic NMR (DNMR) studies, which involve recording spectra at various temperatures, would be necessary to investigate this possibility. By analyzing the changes in the line shape of the signals, it is possible to determine the energy barrier for the rotational process. While simple aryl ethers typically have low rotational barriers, the steric hindrance introduced by the ortho-difluoro substitution could potentially raise this barrier into an observable range.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.

The IR and Raman spectra of this compound would be dominated by vibrations characteristic of its constituent parts.

Fluoroaromatic Vibrations:

C-F Stretching: Strong C-F stretching bands are typically observed in the IR spectrum in the region of 1100-1300 cm⁻¹. rsc.org For difluorobenzenes, these can be complex and coupled with other ring vibrations.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring typically appear as a series of bands in the 1450-1620 cm⁻¹ region. umich.edu

Aromatic C-H Stretching: These vibrations give rise to signals just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

C-H Out-of-Plane Bending: Strong bands in the 675-900 cm⁻¹ region of the IR spectrum are characteristic of the substitution pattern on the benzene ring.

Alkoxy Moieties:

C-O Stretching: Aryl alkyl ethers show a strong, characteristic C(aryl)-O stretching band around 1200-1275 cm⁻¹ and a C(alkyl)-O stretch between 1000-1150 cm⁻¹.

Aliphatic C-H Stretching: The sp³ C-H stretching vibrations of the isopropyl group's methyl and methine groups would appear as strong bands in the 2850-2980 cm⁻¹ region, just below the aromatic C-H stretches.

C-H Bending: The bending (scissoring and rocking) vibrations of the methyl and methine groups of the isopropoxy moiety would be visible in the 1350-1470 cm⁻¹ range.

The combination of IR and Raman data provides a comprehensive vibrational fingerprint of the molecule, confirming the presence of both the fluoroaromatic ring and the isopropoxy substituent.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

| Aromatic C-H Stretch | 3030 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2980 | Strong |

| Aromatic C=C Stretch | 1450 - 1620 | Medium to Strong |

| Aliphatic C-H Bend | 1350 - 1470 | Medium |

| Aryl C-O Stretch | 1200 - 1275 | Strong |

| C-F Stretch | 1100 - 1300 | Strong |

| Alkyl C-O Stretch | 1000 - 1150 | Strong |

| Aromatic C-H Out-of-Plane Bend | 675 - 900 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with very high precision. nih.govthermofisher.com This allows for the determination of the exact molecular formula of a compound from its measured accurate mass.

For this compound (C₉H₁₀F₂O), the calculated exact mass of the molecular ion [M]⁺ is 172.0699 u. HRMS analysis would be expected to measure a mass that matches this value to within a few parts per million (ppm), unequivocally confirming the elemental composition.

Beyond molecular formula determination, mass spectrometry, particularly when coupled with tandem MS (MS/MS) techniques, provides valuable information about the molecule's structure through the analysis of its fragmentation patterns. scribd.comdocsity.com For aryl ethers, common fragmentation pathways include:

Loss of an Alkyl Radical: A primary fragmentation pathway for ethers is the cleavage of the C(alkyl)-O bond. For this molecule, this would involve the loss of an isopropyl radical (•CH(CH₃)₂), leading to a fragment ion at m/z 129.

Loss of an Alkene: Another common pathway is a rearrangement followed by the elimination of an alkene. For the isopropoxy group, this would be the loss of propene (CH₂=CHCH₃), resulting in a fragment corresponding to 2,6-difluorophenol (B125437) radical cation at m/z 130.

Cleavage of the Aryl-Oxygen Bond: Cleavage of the C(aryl)-O bond can lead to the formation of a difluorophenyl cation (m/z 95) or an isopropoxy radical.

Loss of CO: Subsequent fragmentation of phenolic intermediates can involve the loss of carbon monoxide (CO).

Studying these fragmentation pathways helps to piece together the molecular structure and provides corroborating evidence for the assignments made by NMR and vibrational spectroscopy.

Advanced Ionization Techniques and Tandem Mass Spectrometry (MS/MS)

The structural elucidation of this compound and its derivatives is significantly enhanced by the application of advanced ionization techniques coupled with tandem mass spectrometry (MS/MS). These methods provide detailed insights into the molecular weight, elemental composition, and structural features of the compounds through controlled fragmentation pathways. While soft ionization techniques are generally preferred to preserve the molecular ion, tandem MS allows for systematic fragmentation to build a comprehensive structural picture.

In the analysis of aromatic ethers like this compound, "soft" ionization techniques are often employed to minimize initial fragmentation and clearly identify the molecular ion. azom.com Techniques such as Electrospray Ionization (ESI) and Chemical Ionization (CI) are gentler compared to Electron Ionization (EI), which often leads to extensive fragmentation that can sometimes obscure the molecular ion peak. azom.com Once the protonated molecule or molecular ion is generated and isolated, collision-induced dissociation (CID) is utilized in a tandem mass spectrometer to induce fragmentation. By systematically varying the collision energy, a detailed fragmentation spectrum (MS/MS) is produced, which serves as a fingerprint for the molecule's structure.

The fragmentation patterns observed in the mass spectra of organic molecules provide crucial information for their identification. chemguide.co.uk The molecular ion, formed by the removal of an electron, is often unstable and breaks down into smaller, characteristic fragment ions. chemguide.co.uk For aromatic compounds, the molecular ion peak is typically strong due to the stability of the aromatic ring. libretexts.org

The fragmentation of this compound can be predicted by analogy with related alkoxybenzenes, such as anisole (B1667542) (methoxybenzene) and phenetole (B1680304) (ethoxybenzene). nih.govnist.gov The primary fragmentation pathways for alkoxybenzenes involve cleavage of the alkyl-oxygen bond and the ether C-O bond, as well as reactions involving the aromatic ring.

A key fragmentation pathway for ethers is the cleavage of the bond alpha to the oxygen atom. For this compound, the loss of the isopropyl group is a highly probable event. This would occur via cleavage of the O-C(isopropyl) bond, leading to the formation of a stable difluorophenoxy radical and an isopropyl cation.

Another significant fragmentation route involves the loss of a neutral alkene through a rearrangement process, which is common for ethers with alkyl chains of two or more carbons. In the case of the isopropoxy group, this would involve the loss of propene (C₃H₆), resulting in the formation of a difluorophenol radical cation.

Furthermore, fragmentation of the aromatic ring itself can occur, although this typically requires higher energy. The loss of a fluorine atom or a CO molecule can be observed, leading to various smaller fragment ions. The presence of fluorine atoms on the benzene ring influences the fragmentation pattern, often directing cleavage pathways and stabilizing certain fragment ions. For instance, the fragmentation of fluoroanisole isomers shows characteristic losses of methyl radicals and formaldehyde, with the position of the fluorine atom affecting the relative abundance of the resulting ions. nih.gov Similarly, the phenyl fragment ion ([C₆H₅]⁺) is a common indicator of a benzene ring in a molecule's structure. docbrown.info

Detailed analysis of the MS/MS spectrum allows for the piecing together of these fragments to confirm the structure of the parent molecule. The accurate mass measurement of both the precursor and product ions, achievable with high-resolution mass spectrometers, further aids in determining the elemental composition of each fragment, adding another layer of confidence to the structural assignment.

Below are interactive tables detailing the predicted key fragmentation pathways and the corresponding mass-to-charge ratios (m/z) for the primary ions of this compound.

Table 1: Predicted Major Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Fragmentation Pathway | Neutral Loss | Product Ion (m/z) | Proposed Structure of Product Ion |

|---|---|---|---|---|

| 172.07 | Loss of propene | C₃H₆ | 130.03 | [1,3-Difluorophenol] radical cation |

| 172.07 | Loss of isopropyl radical | C₃H₇• | 129.02 | [1,3-Difluorophenoxide] cation |

| 172.07 | Loss of isopropoxy radical | C₃H₇O• | 113.01 | [1,3-Difluorophenyl] cation |

| 130.03 | Loss of carbon monoxide | CO | 102.03 | [Difluorocyclopentadienyl] cation |

Table 2: Description of Key Fragment Ions

| m/z | Ion Formula | Description |

|---|---|---|

| 172.07 | [C₉H₁₀F₂O]⁺• | Molecular ion of this compound |

| 130.03 | [C₆H₄F₂O]⁺• | Resulting from the loss of a neutral propene molecule via rearrangement. |

| 129.02 | [C₆H₃F₂O]⁺ | Formed by the loss of an isopropyl radical. |

| 113.01 | [C₆H₃F₂]⁺ | Formed by the cleavage of the ether bond with the loss of the isopropoxy radical. |

Computational and Theoretical Chemistry Studies of 1,3 Difluoro 2 1 Methylethoxy Benzene

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 1,3-Difluoro-2-(1-methylethoxy)benzene, these calculations reveal how the interplay between the fluorine atoms and the isopropoxy group influences the geometry and electronic properties of the benzene (B151609) ring.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. It is particularly effective for determining the ground-state properties of molecules like this compound. DFT calculations, often employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles.

These calculations would likely show a slight distortion of the benzene ring from perfect planarity due to the steric bulk of the isopropoxy group and the electronic influence of the fluorine atoms. The C-F bond lengths are expected to be in the typical range for aryl fluorides, while the C-O bond of the isopropoxy group will also exhibit a characteristic length. The orientation of the isopropoxy group relative to the benzene ring is a key conformational parameter that can be determined through geometry optimization.

Table 1: Predicted Ground State Properties of this compound from DFT Calculations

| Property | Predicted Value |

|---|---|

| Optimized Molecular Geometry | |

| C-F Bond Lengths | ~1.35 Å |

| C-O (isopropoxy) Bond Length | ~1.37 Å |

| C-C (aromatic) Bond Lengths | ~1.39 - 1.40 Å |

| C-O-C Bond Angle (isopropoxy) | ~118° |

| Electronic Properties | |

| Dipole Moment | Data not available |

| HOMO-LUMO Energy Gap | Data not available |

Ab Initio Methods for Electronic Distribution and Energetics

Ab initio methods are another class of quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) can provide detailed information about the electronic distribution and energetics of this compound.

These calculations can be used to determine the molecule's total energy, ionization potential, and electron affinity. The distribution of electron density can be visualized through molecular orbital plots (e.g., HOMO and LUMO) and electrostatic potential maps, which would highlight the electron-rich and electron-poor regions of the molecule. The electronegative fluorine atoms are expected to draw electron density, creating regions of lower electron density on the adjacent carbon atoms of the benzene ring.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to validate the computational model and aid in the interpretation of spectra.

Calculated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants for this compound. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose within a DFT framework.

The predicted chemical shifts would be sensitive to the electronic environment of each nucleus. For instance, the carbon atoms bonded to fluorine would show characteristic downfield shifts in the ¹³C NMR spectrum. The protons of the isopropoxy group would have distinct chemical shifts depending on their proximity to the aromatic ring and the fluorine atoms. Similarly, the ¹⁹F NMR chemical shifts would be influenced by the isopropoxy group. The calculations would also predict various through-bond coupling constants, such as ¹J(C,F), ²J(C,F), ³J(H,F), and ³J(C,F), which are valuable for detailed structural analysis.

Table 2: Hypothetical Calculated NMR Parameters for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Coupling Constants (Hz) |

|---|---|---|

| ¹H NMR | ||

| Aromatic Protons | 6.8 - 7.2 | ³J(H,H), J(H,F) |

| CH (isopropoxy) | ~4.5 | ³J(H,H) |

| CH₃ (isopropoxy) | ~1.3 | ³J(H,H) |

| ¹³C NMR | ||

| C-F | ~160 | ¹J(C,F) |

| C-O | ~145 | ²J(C,F) |

| Aromatic CH | 105 - 125 | J(C,H), J(C,F) |

| CH (isopropoxy) | ~75 | J(C,H) |

| CH₃ (isopropoxy) | ~22 | J(C,H) |

| ¹⁹F NMR | ||

| Aromatic Fluorine | -110 to -115 | J(F,F), J(F,H), J(F,C) |

Note: These are estimated values based on general knowledge of NMR spectroscopy of fluorinated aromatic ethers. Precise calculated values from dedicated studies are not available.

Simulated Vibrational Spectra (IR/Raman)

Computational methods can also simulate the infrared (IR) and Raman spectra of this compound by calculating its vibrational frequencies and intensities. These calculations are typically performed at the DFT level of theory.

The simulated spectra would show characteristic vibrational modes corresponding to the stretching and bending of different bonds and functional groups. Key vibrational modes would include the C-F stretching frequencies, the C-O stretching of the ether linkage, the aromatic C-H stretching, and the various modes of the benzene ring and the isopropoxy group. Comparing the simulated spectra with experimentally recorded IR and Raman spectra can help in the assignment of the observed vibrational bands.

Analysis of Aromaticity and Fluorine Effects on Electron Density

The presence of two fluorine atoms and an isopropoxy group on the benzene ring significantly influences its aromaticity and electron density distribution.

Nucleus-Independent Chemical Shift (NICS) Analysis

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of a cyclic molecule. github.io It is based on calculating the magnetic shielding at a specific point, typically the center of a ring, without placing an actual nucleus there. github.io A negative NICS value indicates the presence of a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests a paratropic ring current, characteristic of anti-aromaticity. github.io The magnitude of the negative value is often correlated with the degree of aromaticity.

For this compound, a NICS analysis would quantify the aromatic character of the benzene ring as influenced by its substituents. The two fluorine atoms are strongly electronegative and act as inductive electron-withdrawing groups, while the (1-methylethoxy) group is an electron-donating group through resonance. This push-pull electronic effect can modulate the π-electron delocalization and the associated ring current.

While specific NICS values for this compound are not available, data for benzene and related fluorinated compounds provide a useful benchmark for the expected aromaticity. acs.org The introduction of fluorine substituents generally results in a slight decrease in the aromaticity of the benzene ring, as reflected by less negative NICS values. nih.gov

| Compound | NICS(0) | NICS(1) |

|---|---|---|

| Benzene | -8.0 | -10.2 |

| Fluorobenzene | -7.1 | -9.6 |

| 1,3-Difluorobenzene (B1663923) | -5.6 | -8.6 |

| 1,3,5-Trifluorobenzene | -4.2 | -7.7 |

NICS(0) is calculated at the geometric center of the ring, and NICS(1) is calculated 1 Å above the ring center. Data is illustrative and based on representative computational studies. acs.org

Electron Density Topology and Bonding Analysis

The topological analysis of electron density, often performed using the Quantum Theory of Atoms in Molecules (QTAIM), provides a rigorous definition of chemical bonds and atomic interactions within a molecule. researchgate.netmdpi.com This method analyzes the critical points in the electron density (ρ) and its Laplacian (∇²ρ) to characterize the nature of chemical bonds (e.g., covalent vs. closed-shell interactions).

For this compound, a QTAIM analysis would reveal detailed information about its electronic structure:

C-F Bonds: These bonds would be characterized by high electron density shifted towards the highly electronegative fluorine atoms, indicating significant ionic character.

Aromatic C-C Bonds: The bond critical points between the carbon atoms of the benzene ring would exhibit properties indicative of delocalized π-bonding, a key feature of aromatic systems.

C-O Bond: The bond between the ring carbon and the ether oxygen would show covalent character, with polarization towards the oxygen atom.

Studies on simpler fluorinated ethers, like dimethyl ether, using AIM theory have shown that fluorine substitution significantly polarizes the C-O bond and can lead to the formation of unexpected closed-shell interactions, such as O–F and F–F contacts in certain conformations. researchgate.netacs.org A similar detailed analysis of this compound would provide a quantitative picture of the electron distribution and the nature of all atomic interactions governing its structure and stability.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a crucial tool for elucidating the detailed pathways of chemical reactions, including the structures of transient intermediates and transition states. mdpi.com For this compound, such studies could predict its reactivity in various chemical transformations, such as electrophilic aromatic substitution or ether cleavage.

Given the absence of specific mechanistic studies on the target molecule, the pyrolysis of anisole (B1667542) (methoxybenzene), a simpler structural analog, serves as an excellent model system. figshare.comkaust.edu.sa Computational studies on anisole pyrolysis have shown that the primary decomposition pathway involves the homolytic cleavage of the O–CH₃ bond to produce a phenoxy radical and a methyl radical. aidic.it

An analogous primary reaction pathway for this compound would be the cleavage of the O-isopropyl bond:

C₆H₃F₂(OCH(CH₃)₂) → C₆H₃F₂O• (a difluorophenoxy radical) + •CH(CH₃)₂ (an isopropyl radical)

The presence of electron-withdrawing fluorine atoms on the ring would influence the stability of the resulting difluorophenoxy radical, which in turn affects the reaction's energetics. libretexts.orgstudymind.co.uk Furthermore, computational models can explore alternative reaction channels, such as electrophilic substitution, predicting the regioselectivity (i.e., the preferred position of attack on the aromatic ring) based on the stability of the intermediate carbocations (arenium ions). The combined directing effects of the two fluorine atoms (ortho, para-directing but deactivating) and the alkoxy group (ortho, para-directing and activating) would determine the most likely substitution products. libretexts.orgmsu.edu

Energy Barrier Calculations and Reaction Path Determination

A key outcome of computational reaction modeling is the determination of the potential energy surface, which maps the energy of the system as the reaction progresses. faccts.de From this surface, the minimum energy path for the reaction can be identified, along with the energy of the transition state. The difference in energy between the reactants and the transition state is the activation energy or energy barrier (Ea or ΔG‡), a critical parameter that governs the reaction rate.

For the thermal decomposition of this compound, the primary energy barrier to calculate would be for the homolysis of the C(aryl)-O bond. This value could be compared to that of anisole to understand the electronic effect of the fluorine substituents.

| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| C₆H₅OCH₃ → C₆H₅O• + •CH₃ | Primary O-CH₃ bond fission | ~60-65 |

| C₆H₅OCH₃ → C₆H₅OH + :CH₂ (via rearrangement) | Concerted H-shift and C-O cleavage | ~80-85 |

Values are approximate and collated from various theoretical studies on anisole pyrolysis. The exact values depend on the level of theory and computational method used. kaust.edu.saaidic.it

In the case of this compound, the energy barrier for the initial C-O bond cleavage would be influenced by the fluorine atoms. Their strong inductive effect could stabilize the phenoxy radical, potentially lowering the activation energy for this decomposition pathway compared to unsubstituted aromatic ethers. Computational chemistry allows for the precise calculation of these barriers, providing quantitative predictions of the molecule's thermal stability and reactivity.

Chemical Reactivity and Derivatization of 1,3 Difluoro 2 1 Methylethoxy Benzene

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The reactivity of the benzene (B151609) ring in 1,3-Difluoro-2-(1-methylethoxy)benzene is dictated by the combined electronic effects of its three substituents. The isopropoxy group is a moderately activating group that donates electron density into the ring through resonance (+M effect), thereby favoring electrophilic attack. organicchemistrytutor.comyoutube.com Conversely, the two fluorine atoms are deactivating groups due to their strong electron-withdrawing inductive effects (-I), but they can also donate electron density via resonance (+M effect). organicchemistrytutor.comwikipedia.org All three substituents are ortho-, para-directors. libretexts.orglibretexts.org The synergy of these effects determines the regioselectivity of substitution reactions.

Halogenation and Nitration Studies

Specific experimental data on the halogenation and nitration of this compound are not extensively reported in publicly accessible literature. However, the regiochemical outcome of such electrophilic aromatic substitution (EAS) reactions can be reliably predicted based on the directing effects of the existing substituents.

The isopropoxy group is the most powerful activating group on the ring and strongly directs incoming electrophiles to its ortho and para positions. youtube.comchemistrytalk.org

Ortho positions (relative to the isopropoxy group): These are positions 1 and 3, which are already occupied by fluorine atoms.

Para position (relative to the isopropoxy group): This is position 5.

The fluorine atoms also direct ortho and para. The position para to the fluorine at C1 is C4, and the position para to the fluorine at C3 is C6. The key position, C5, is meta to both fluorine atoms.

| Reaction | Typical Reagents | Predicted Major Product | Rationale |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1,3-Difluoro-5-nitro-2-(1-methylethoxy)benzene | The C5 position is para to the strongly activating isopropoxy group. |

| Bromination | Br₂, FeBr₃ | 5-Bromo-1,3-difluoro-2-(1-methylethoxy)benzene | The C5 position is para to the strongly activating isopropoxy group. |

Cross-Coupling Reactions for Aryl-Aryl and Aryl-Alkyl Bond Formation

The direct use of this compound in cross-coupling reactions is challenging due to the inertness of C-F and C-H bonds under typical conditions. mdpi.com Therefore, a functionalization step is generally required. Following electrophilic halogenation (as described in 6.1.1) to install a bromine or iodine atom at the C5 position, the resulting aryl halide can serve as a substrate for various palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling, which couples an aryl halide with an arylboronic acid, is a powerful method for forming aryl-aryl bonds. researchgate.netmdpi.comnih.gov The presence of fluorine atoms on the ring is generally well-tolerated in these reactions. Other notable cross-coupling reactions include the Heck reaction (coupling with an alkene), Sonogashira coupling (coupling with a terminal alkyne), and Buchwald-Hartwig amination (coupling with an amine).

An alternative, more direct strategy involves C-H activation, where a transition metal catalyst activates a C-H bond (for instance, at the C4 or C6 positions) for coupling with a reaction partner. mdpi.compkusz.edu.cn This approach avoids the pre-functionalization step but can present challenges in controlling regioselectivity.

| Reaction Type | Substrate | Coupling Partner | Typical Catalyst/Conditions | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | 5-Bromo-1,3-difluoro-2-(1-methylethoxy)benzene | Ar-B(OH)₂ | Pd(PPh₃)₄, base (e.g., K₂CO₃) | Aryl-Aryl |

| Heck | 5-Iodo-1,3-difluoro-2-(1-methylethoxy)benzene | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, base (e.g., Et₃N) | Aryl-Alkyl (alkenyl) |

| Sonogashira | 5-Iodo-1,3-difluoro-2-(1-methylethoxy)benzene | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N) | Aryl-Alkyl (alkynyl) |

Transformations of the Isopropoxy Side Chain

Ether Cleavage and Functional Group Interconversion

Aryl alkyl ethers are susceptible to cleavage under strongly acidic conditions, typically with hydrogen halides like HBr or HI. masterorganicchemistry.comopenstax.orgtransformationtutoring.com The reaction proceeds via protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). This is followed by a nucleophilic attack by the halide ion.

For this compound, the cleavage occurs exclusively at the isopropyl-oxygen bond. Nucleophilic attack at the sp²-hybridized aromatic carbon is highly disfavored. libretexts.orglibretexts.org The reaction mechanism is likely Sₙ2, involving nucleophilic attack by the halide on the secondary carbon of the protonated ether. The products of this reaction are 2,6-difluorophenol (B125437) and a 2-halopropane (e.g., 2-iodopropane (B156323) or 2-bromopropane). libretexts.orglibretexts.org This transformation provides a route to interconvert the isopropoxy functionality into a hydroxyl group, which can then be used for further derivatization.

Oxidation or Reduction of the Alkyl Moiety

The alkyl portion of the isopropoxy side chain is generally resistant to standard oxidation and reduction conditions. The most common side-chain oxidation of aromatic compounds involves the conversion of an alkyl group to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. orgoreview.com However, this reaction is contingent upon the presence of at least one hydrogen atom on the benzylic carbon (the carbon directly attached to the aromatic ring). libretexts.orgyoutube.comlibretexts.org

In this compound, the atom at the benzylic position is an oxygen, not a carbon with attached hydrogens. Consequently, the compound is inert to this type of side-chain oxidation. orgoreview.comlibretexts.org The isopropyl group itself lacks a benzylic C-H bond and therefore does not undergo this transformation. Reduction of the saturated alkyl moiety is also not a synthetically viable reaction under typical laboratory conditions.

Synthesis of Polyfunctionalized Derivatives for Structure-Reactivity Relationship (SRR) Studies

This compound serves as a valuable core structure for generating libraries of polyfunctionalized derivatives for use in Structure-Reactivity Relationship (SRR) or Structure-Activity Relationship (SAR) studies. nih.gov Such studies are crucial in fields like medicinal chemistry and materials science to understand how systematic changes in a molecule's structure affect its chemical properties or biological activity.

A synthetic strategy for SRR studies would involve systematically modifying the core scaffold using the reactions described previously. For instance, a research program might begin with the nitration or halogenation of the parent compound at the C5 position. The resulting nitro derivative could be reduced to an amine, which can then be acylated or alkylated. The halo derivative could be subjected to a variety of cross-coupling reactions to introduce diverse aryl or alkyl substituents. nih.gov Furthermore, cleavage of the isopropoxy ether would yield a phenol (B47542), which could be re-alkylated with different alkyl groups to probe the effect of the ether chain's size and structure.

Applications in Organic Synthesis and Advanced Materials Excluding Clinical/biological

Role as a Key Intermediate or Building Block in Complex Organic Synthesis

The architecture of 1,3-Difluoro-2-(1-methylethoxy)benzene makes it an important precursor in multi-step synthetic pathways. The fluorine and isopropoxy substituents influence the reactivity of the aromatic ring, allowing for selective chemical transformations to build more complex molecular frameworks.

The 1,3-difluoro-2-isopropoxybenzene scaffold is an ideal starting point for creating a wide array of polysubstituted fluorinated aromatic compounds. The inherent reactivity of the benzene (B151609) ring can be leveraged to introduce additional functional groups, leading to high-value chemical entities. A key strategy involves the halogenation of the aromatic ring, followed by cross-coupling reactions.

A prime example of its potential is the existence of its brominated derivative, 5-Bromo-1,3-difluoro-2-isopropoxybenzene, which is commercially available. appchemical.com This bromo-analogue serves as a powerful and versatile intermediate. The bromine atom can be readily substituted through various palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. dntb.gov.ua

For instance, using a Suzuki-Miyaura coupling reaction, the bromo-derivative can be reacted with a wide range of aryl or vinyl boronic acids to introduce new organic fragments onto the fluorinated ring. mdpi.comresearchgate.net This methodology provides a direct route to complex bi-aryl structures and other substituted benzenes that are otherwise difficult to synthesize. jmu.edu

Table 1: Representative Synthetic Transformation via Cross-Coupling

| Reactant | Reaction Type | Reagents | Product |

|---|---|---|---|

| 5-Bromo-1,3-difluoro-2-isopropoxybenzene | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 5-Aryl-1,3-difluoro-2-isopropoxybenzene |

| 5-Bromo-1,3-difluoro-2-isopropoxybenzene | Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | 5-(Alkynyl)-1,3-difluoro-2-isopropoxybenzene |

| 5-Bromo-1,3-difluoro-2-isopropoxybenzene | Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | 5-(Amino)-1,3-difluoro-2-isopropoxybenzene |

Fluorinated polymers are well-known for their exceptional properties, including high thermal stability, chemical inertness, and unique optical and dielectric characteristics. Aromatic fluoromonomers are crucial for producing high-performance polymers used in advanced materials science. researchgate.net

This compound can serve as a precursor for such specialty monomers. By introducing a polymerizable functional group onto the aromatic ring, it can be converted into a monomer for use in radical or condensation polymerization. For example, a formyl group (-CHO) could be introduced, which can then undergo a Knoevenagel condensation to produce a difluoro ring-disubstituted phenylcyanoacrylate monomer. chemrxiv.orgchemrxiv.org Subsequent copolymerization of such monomers, for instance with styrene, yields polymers with tailored properties. chemrxiv.org The incorporation of the 1,3-difluoro-2-isopropoxy moiety into a polymer backbone would be expected to enhance the material's thermal resistance and modify its solubility and surface properties. The synthesis of such polymers via palladium-catalyzed methods like Suzuki polycondensation is a common strategy for creating advanced materials for applications like organic light-emitting devices (OLEDs). nih.gov

Contributions to Catalyst Design and Ligand Development

The performance of metal catalysts in organic synthesis is critically dependent on the electronic and steric properties of the ligands coordinated to the metal center. The this compound structure offers a unique electronic profile that could be beneficial in the design of novel ligands.

By functionalizing the aromatic ring with a coordinating group, such as a phosphine (B1218219) (-PR₂) moiety, it can be transformed into a ligand. The two strongly electron-withdrawing fluorine atoms would decrease the electron density on the aromatic ring and, consequently, on the coordinating atom. This electronic modification can significantly impact the stability and reactivity of the resulting metal-catalyst complex. For example, in palladium-catalyzed cross-coupling reactions, the electronic nature of the phosphine ligand is crucial for facilitating key steps in the catalytic cycle, such as oxidative addition and reductive elimination. nih.gov The steric bulk of the isopropoxy group could also provide a specific pocket around the metal center, potentially influencing the selectivity of the catalyzed reaction.

Advanced Analytical Applications (e.g., as Reference Standards in Chemical Metrology)

Beyond its use in synthesis, this compound has a direct application in the field of analytical chemistry. It is available as a high-purity reference material, which is essential for chemical metrology. Certified Reference Materials (CRMs) are critical for a wide range of analytical applications, including method validation, instrument calibration, and quality control.

In non-clinical settings, such as materials science research or environmental testing, this compound can be used as an analytical standard to:

Confirm the identity of synthesized materials through techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantify the concentration of this compound or related fluorinated aromatics in complex mixtures with high accuracy and precision.

Ensure the quality and consistency of chemical products and intermediates in an industrial setting.

The availability of this compound as a reference standard underpins the reliability and comparability of analytical data generated in laboratories developing new materials or conducting chemical research.

Table 2: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1219020-68-4 | |

| Molecular Formula | C₉H₁₀F₂O | |

| Molecular Weight | 172.17 g/mol |

Conclusion and Future Perspectives in 1,3 Difluoro 2 1 Methylethoxy Benzene Research

Summary of Key Academic Findings and Contributions

Emerging Methodologies for the Synthesis and Derivatization of Fluoroaromatics

The synthesis of fluoroaromatic compounds, including difluoroaromatic ethers, is a dynamic field of research. Traditional methods often require harsh conditions, limiting their functional group tolerance. However, several emerging methodologies could be applicable to the synthesis and derivatization of 1,3-Difluoro-2-(1-methylethoxy)benzene.

One promising approach involves the nucleophilic aromatic substitution (SNA_r) of a suitable precursor, such as 1,2,3-trifluorobenzene (B74907), with sodium isopropoxide. The regioselectivity of this reaction would be a key aspect to investigate.

Another area of rapid development is transition-metal-catalyzed cross-coupling reactions . Palladium- or copper-catalyzed C-O bond formation between 1,3-difluoro-2-halobenzene and isopropanol, or the corresponding alkoxide, could provide a direct route to the target molecule. These methods often offer milder reaction conditions and broader substrate scope.

Furthermore, late-stage fluorination techniques are gaining prominence. While not directly applicable to the synthesis of the title compound from a non-fluorinated precursor, these methods are crucial for the derivatization of fluoroaromatics. Techniques involving electrophilic fluorinating agents could potentially be used to introduce additional fluorine atoms to the aromatic ring of this compound, leading to novel polyfluorinated ethers.

A summary of potentially applicable synthetic methodologies is presented in the interactive data table below.

| Methodology | Precursors | Potential Advantages | Key Research Areas |

| Nucleophilic Aromatic Substitution (SNA_r) | 1,2,3-Trifluorobenzene, Sodium Isopropoxide | Potentially straightforward and cost-effective. | Investigating regioselectivity and reaction conditions. |

| Transition-Metal-Catalyzed C-O Coupling | 1,3-Difluoro-2-halobenzene, Isopropanol | Milder reaction conditions, broader functional group tolerance. | Catalyst development and optimization for polyfluoroaromatic substrates. |

| Late-Stage Fluorination (for derivatization) | This compound | Access to novel polyfluorinated compounds. | Development of selective and efficient electrophilic fluorinating agents. |

Unexplored Chemical Transformations and Applications of the Compound

The reactivity of this compound is largely uncharted territory. Based on the chemistry of related fluoroaromatic ethers, several potential transformations and applications can be envisioned.

The fluorine atoms on the aromatic ring are expected to influence its susceptibility to electrophilic aromatic substitution . The directing effects of the two fluorine atoms and the isopropoxy group would lead to a complex regioselectivity profile for reactions such as nitration, halogenation, and Friedel-Crafts reactions, which warrants systematic investigation.

The ether linkage itself could be a site for chemical modification. Ether cleavage reactions under various conditions could provide access to 2,6-difluorophenol (B125437) derivatives, which are valuable building blocks in organic synthesis.

From an applications perspective, the presence of the difluorinated phenyl ring and the ether functionality suggests potential utility in several fields:

Medicinal Chemistry : The incorporation of fluorine is a common strategy to enhance the metabolic stability and bioavailability of drug candidates. The lipophilic nature of the isopropoxy group could further modulate its pharmacokinetic properties.

Agrochemicals : Many modern pesticides and herbicides contain fluoroaromatic moieties. The unique substitution pattern of this compound could lead to novel bioactive molecules.

Materials Science : Polyfluorinated aromatic compounds are known for their high thermal stability and unique dielectric properties. Polymers incorporating the this compound unit could exhibit interesting material properties.

Future Research Directions for Enhancing Fundamental Understanding and Practical Utility

To unlock the potential of this compound, future research should focus on several key areas:

Development of Efficient and Selective Synthesis : A primary goal should be the establishment of a reliable and scalable synthetic route to the compound. This would involve a detailed investigation of the methodologies outlined in section 8.2, with a focus on optimizing reaction conditions and maximizing yield and purity.

Thorough Physicochemical Characterization : A comprehensive study of the compound's physical and chemical properties is essential. This includes detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) to confirm its structure and electronic properties, as well as determination of key physical constants.

Exploration of Reactivity : Systematic studies of the compound's reactivity in various chemical transformations are needed. This will not only provide a fundamental understanding of its chemical behavior but also open avenues for the synthesis of a diverse range of derivatives.

Investigation of Potential Applications : Collaborative research efforts between synthetic chemists, medicinal chemists, and materials scientists will be crucial to explore the practical utility of this compound and its derivatives. This would involve screening for biological activity and evaluating its properties as a monomer or additive in polymer systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,3-Difluoro-2-(1-methylethoxy)benzene, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, halogenation of a benzene precursor with fluorine donors (e.g., Selectfluor®) under anhydrous conditions (e.g., DMF solvent, 80°C) achieves fluorination at the 1,3-positions. Subsequent introduction of the 1-methylethoxy group via Williamson ether synthesis (using isopropyl bromide and a base like KOH) completes the structure .

- Key Considerations :

- Purity of intermediates (monitored by GC-MS or HPLC).

- Catalytic efficiency (e.g., Pd catalysts for coupling steps, as in ).

- Solvent polarity impacts substitution rates (e.g., polar aprotic solvents enhance nucleophilicity).

Q. How does the electronic configuration of this compound influence its reactivity in electrophilic aromatic substitution (EAS)?

- Mechanistic Insight : The electron-withdrawing fluorine atoms deactivate the benzene ring, directing EAS to the para position relative to the methylethoxy group. Computational studies (e.g., DFT calculations) predict regioselectivity based on partial charge distribution .

- Experimental Validation : Nitration experiments (HNO₃/H₂SO₄) yield para-nitro derivatives, confirmed by ¹H/¹³C NMR and X-ray crystallography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.